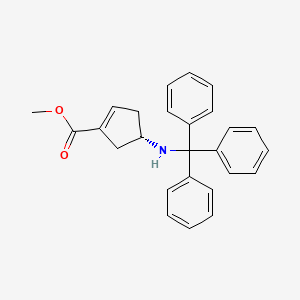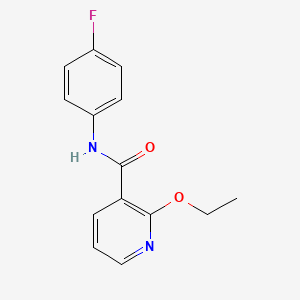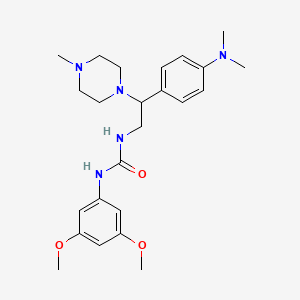![molecular formula C16H14BrN5O B2431366 6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline CAS No. 2415564-40-6](/img/structure/B2431366.png)
6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline” is a complex organic compound. It contains a quinoxaline core, which is a type of heterocyclic compound. Attached to this core is an azetidine ring, another type of heterocycle, which is further substituted with a 4-bromo-1H-pyrazol-1-yl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The presence of the bromine atom on the pyrazole ring and the carbonyl group on the azetidine ring are notable features. These groups can significantly influence the compound’s reactivity and properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The bromine atom on the pyrazole ring could potentially be a site for nucleophilic substitution reactions. The carbonyl group on the azetidine ring could undergo reactions typical of carbonyl compounds, such as nucleophilic addition .Aplicaciones Científicas De Investigación
Electrochemical Properties
- Electrochemical Analysis : Quinoxaline derivatives, including those structurally related to 6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline, have been studied for their electrochemical properties. The electrochemical response of such compounds is complex, involving reversible redox processes and further irreversible oxidation to hydroxyl-derivatives. These properties are significant in understanding the molecular behavior of quinoxaline compounds in various environments (Rupar et al., 2018).
Anticancer Potential
- Synthesis and Anticancer Activity : Research on quinoxaline derivatives has revealed their potential as anticancer agents. Studies have shown that certain quinoxaline derivatives exhibit inhibitory activity against c-Met kinase, a receptor associated with high tumor grade and poor prognosis in various cancers. The synthesis of these compounds involves reactions with aromatic aldehydes, alkylation, and other chemical processes (Abbas et al., 2015).
Synthesis and Chemical Studies
- Synthesis and NMR Studies : The synthesis of 1H-pyrazolo[3,4-b]quinoxaline derivatives and their analogues, which are structurally related to the compound , has been investigated. These studies are critical in elucidating the structural and substituent effects on the chemical properties of these compounds (Sallam et al., 2000).
Antimicrobial Applications
- Antimicrobial Agents : Quinoxaline derivatives have shown promise as potential antimicrobial agents. Research has focused on synthesizing novel derivatives and testing them against various bacterial and fungal strains, highlighting the broad applicability of these compounds in combating infections (Holla et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-quinoxalin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O/c17-13-6-20-22(10-13)9-11-7-21(8-11)16(23)12-1-2-14-15(5-12)19-4-3-18-14/h1-6,10-11H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKSYEQXLQQYDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NC=CN=C3C=C2)CN4C=C(C=N4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2431283.png)

![2-chloro-N-[cyclohexyl(phenyl)methyl]acetamide](/img/structure/B2431286.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2431289.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2431291.png)

![Ethyl 4-[(3-methyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2431296.png)
![8-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2431297.png)




![2-Bromo-4-methoxy-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol](/img/structure/B2431305.png)
